REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][C:9]([CH2:15]Br)=[CH:10][CH:11]=2)[N:6]=1)(=[O:3])[CH3:2].[C-:17]#[N:18].[Na+]>CN(C=O)C>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][C:9]([CH2:15][C:17]#[N:18])=[CH:10][CH:11]=2)[N:6]=1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0.216 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC2=CC(=CC=C2C=C1)CBr
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The orange mixture was stirred at room temperature for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and H2O (50 mL each)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with H2O (2×80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (SiO2)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 15% EtOAc in CH2Cl2 to 25% EtOAc in CH2Cl2
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC2=CC(=CC=C2C=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.109 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |